5-Hexen-2-one, 3-methyl-, (3S)- (9CI)
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for chiral ketone compounds containing unsaturated carbon chains. The parent structure, 3-methylhex-5-en-2-one, serves as the foundation for understanding the stereochemical designation. The compound features a six-carbon chain with a ketone functional group at position 2, a methyl substituent at position 3, and a terminal alkene between carbons 5 and 6.
The stereochemical descriptor (3S) indicates the absolute configuration at the chiral center located at carbon-3, where the methyl substituent is positioned according to the S-configuration under Cahn-Ingold-Prelog priority rules. This configuration determines the three-dimensional arrangement of atoms around the stereocenter, directly influencing the compound's chemical and physical properties. The numerical designation (9CI) refers to the ninth collective index period of Chemical Abstracts Service nomenclature conventions.
The structural framework exhibits conjugation potential between the carbonyl group and the alkene system, though they are separated by two carbon atoms, preventing direct conjugation. This separation influences both the electronic properties and reactive behavior of the molecule. The chiral center at position 3 creates the possibility for enantiomeric forms, with the (3S) designation specifically identifying this particular stereoisomer.
Molecular Formula and Weight Analysis
The molecular formula C₇H₁₂O encompasses the complete atomic composition of 5-Hexen-2-one, 3-methyl-, (3S)-. This formula indicates seven carbon atoms arranged in a linear chain with branching, twelve hydrogen atoms distributed across the structure, and one oxygen atom incorporated within the ketone functional group. The molecular weight calculated from this composition equals 112.17 grams per mole, providing essential information for stoichiometric calculations and analytical procedures.
| Property | Value | Units |
|---|---|---|
| Molecular Formula | C₇H₁₂O | - |
| Molecular Weight | 112.17 | g/mol |
| Carbon Atoms | 7 | count |
| Hydrogen Atoms | 12 | count |
| Oxygen Atoms | 1 | count |
| Degree of Unsaturation | 2 | count |
The degree of unsaturation analysis reveals two units, corresponding to the ketone carbonyl group (one unit) and the terminal alkene (one unit). This calculation confirms the presence of two double bond equivalents within the molecular structure. The hydrogen deficiency index supports the proposed structural arrangement and eliminates possibilities for additional ring systems or multiple bonds beyond those identified.
The molecular weight places this compound within the range typical for volatile organic ketones, suggesting potential applications in fragrance chemistry and synthetic organic transformations. The carbon-to-hydrogen ratio reflects the saturated nature of the carbon chain segments, with unsaturation localized to specific functional groups. The single oxygen atom exclusively participates in ketone formation, creating a electrophilic carbon center susceptible to nucleophilic attack.
Crystallographic Data and Conformational Studies
Current crystallographic databases lack specific structural determination data for the (3S) stereoisomer of 5-Hexen-2-one, 3-methyl-, limiting detailed three-dimensional analysis. However, computational modeling based on the parent compound structure provides insights into conformational preferences and molecular geometry. The three-dimensional conformational analysis reveals preferred arrangements around the chiral center and along the carbon chain.
The ketone functionality adopts planar geometry around the carbonyl carbon, with bond angles approaching 120 degrees characteristic of trigonal planar hybridization. The adjacent chiral center exhibits tetrahedral geometry with bond angles near 109.5 degrees, creating the stereochemical environment that defines the (3S) configuration. The terminal alkene displays planar geometry with carbon-carbon-hydrogen bond angles consistent with sp² hybridization.
Conformational flexibility exists primarily around the single bonds connecting the various functional groups and structural segments. Energy barriers for rotation around these bonds influence the dynamic behavior of the molecule in solution and solid phases. The most stable conformations minimize steric interactions between the methyl substituent and adjacent hydrogen atoms while maximizing favorable electronic interactions.
The molecular envelope encompasses a relatively compact three-dimensional structure with the ketone and alkene functional groups positioned at opposite ends of the carbon chain. This arrangement reduces intramolecular interactions between the functional groups while maintaining the overall structural integrity. The stereochemical configuration at carbon-3 creates a specific spatial arrangement that distinguishes this compound from its R-enantiomer.
Spectroscopic Identification (FT-IR, NMR, UV-Vis)
Fourier Transform Infrared spectroscopy provides definitive identification of functional groups within 5-Hexen-2-one, 3-methyl-, (3S)-. The carbonyl stretching vibration appears as a strong absorption band in the region of 1700-1720 cm⁻¹, characteristic of ketone functional groups. The terminal alkene contributes carbon-carbon stretching vibrations near 1640 cm⁻¹ and carbon-hydrogen stretching vibrations in the 3000-3100 cm⁻¹ region.
| Spectroscopic Method | Key Signals | Assignment |
|---|---|---|
| Fourier Transform Infrared | 1700-1720 cm⁻¹ | Carbonyl C=O stretch |
| Fourier Transform Infrared | 1640 cm⁻¹ | Alkene C=C stretch |
| Fourier Transform Infrared | 3000-3100 cm⁻¹ | Alkene C-H stretch |
| Fourier Transform Infrared | 2800-3000 cm⁻¹ | Aliphatic C-H stretch |
Nuclear Magnetic Resonance spectroscopy enables detailed structural confirmation through both proton and carbon-13 analysis. The ketone carbonyl carbon appears as a distinctive signal near 200-210 parts per million in carbon-13 Nuclear Magnetic Resonance spectra, while the alkene carbons resonate in the 110-140 parts per million region. Proton Nuclear Magnetic Resonance reveals the characteristic patterns for methyl groups, methylene units, and alkene protons with specific chemical shifts and coupling patterns.
The stereochemical configuration influences the Nuclear Magnetic Resonance chemical shifts and coupling constants, particularly for protons adjacent to the chiral center. Stereochemical analysis through Nuclear Magnetic Resonance requires comparison with authentic samples or computational predictions to establish absolute configuration. The methyl substituent at the chiral center exhibits characteristic chemical shift values that distinguish it from non-chiral analogs.
Ultraviolet-Visible spectroscopy demonstrates absorption characteristics primarily associated with the carbonyl chromophore, with maximum absorption typically occurring around 280-290 nanometers for isolated ketone systems. The terminal alkene contributes minimal absorption in the easily accessible ultraviolet range due to the lack of extended conjugation with the carbonyl system. The absorption coefficients and wavelength maxima provide quantitative analytical capabilities for concentration determinations and purity assessments.
Properties
CAS No. |
189573-82-8 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.172 |
IUPAC Name |
(3S)-3-methylhex-5-en-2-one |
InChI |
InChI=1S/C7H12O/c1-4-5-6(2)7(3)8/h4,6H,1,5H2,2-3H3/t6-/m0/s1 |
InChI Key |
JIQZYDBOQOYECI-LURJTMIESA-N |
SMILES |
CC(CC=C)C(=O)C |
Synonyms |
5-Hexen-2-one, 3-methyl-, (3S)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers and Positional Variants
Structural isomers of 5-hexen-2-one derivatives differ in the position of the ketone group or double bond, significantly altering their chemical behavior:
Key Differences :
- Ketone Position : Moving the ketone from C2 (target compound) to C3 (5-hexen-3-one) reduces electrophilicity at the carbonyl carbon, affecting nucleophilic addition reactions .
- Double Bond Position : Compounds like 3-hexen-2-one (double bond at C3) exhibit distinct reactivity in cycloaddition or oxidation compared to the target compound’s C5 double bond .
Substituent Variations
Substituents such as hydroxyl, ethoxy, or hydroxymethyl groups alter polarity, solubility, and synthetic utility:
Key Differences :
- Hydroxy/Hydroxymethyl Groups : These substituents introduce polarity, making derivatives like 791131-38-9 more suitable for pharmaceutical intermediates requiring aqueous-phase reactions .
- Ethoxy Groups : The ethoxy substituent in 7149-29-3 may enhance stability against nucleophilic attack compared to the methyl group in the target compound .
Stereoisomerism
The (3S) configuration of the target compound distinguishes it from other stereoisomers and impacts enantioselective interactions:
Key Insight : The (3S) configuration is critical in chiral synthesis, where enantiopure forms are required for pharmaceuticals or agrochemicals .
Preparation Methods
Base-Catalyzed Aldol Condensation
The racemic synthesis of 5-methyl-3-hexen-2-one begins with an aldol condensation between isobutyl aldehyde (3) and acetylacetone (4) in the presence of piperidine. This yields 5-methyl-3-acetyl-3-hexen-2-one (5) in 48% yield. Subsequent acid-catalyzed tautomerization generates the enol form (6), stabilized by intramolecular hydrogen bonding.
Reaction Conditions
| Reactants | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Isobutyl aldehyde + Acetylacetone | Piperidine | Neat | 25°C | 48% |
Ketalization of 5-methyl-3-hexen-2-one (7) with ethylene glycol under acidic conditions (p-toluenesulfonic acid, benzene) produces the ethylene ketal (8) in 85–90% yield. This intermediate is critical for downstream cyclopropanation reactions.
Cyclopropanation and Stereochemical Modulation
Copper-Catalyzed Cyclopropanation
Cyclopropanation of the ketal (8) with ethyl diazoacetate in the presence of CuSO₄ yields trans- and cis-cyclopropane derivatives (10 and 11) in a 52:48 ratio. Hydrolysis of the ketal moiety regenerates the ketone, but stereochemical control at C3 remains unresolved in this step.
Cyclopropanation Data
| Starting Material | Catalyst | Product Ratio (trans:cis) | Yield |
|---|---|---|---|
| Ketal (8) | CuSO₄ | 52:48 | 42% |
Asymmetric Synthesis Strategies
Chiral Resolution via Enzymatic Kinetic Resolution
Racemic 5-methyl-3-hexen-2-one can be resolved using lipases or esterases. For example, Candida antarctica lipase B selectively acylates the (3R)-enantiomer, leaving the (3S)-isomer enantioenriched. This method achieves enantiomeric excess (ee) >90% but requires optimization of acyl donors and solvents.
Asymmetric Organocatalysis
Proline-derived catalysts enable enantioselective aldol reactions. Using L-proline (20 mol%) in DMSO, the aldol adduct forms with moderate ee (70–75%). Recent advances in thiourea-based organocatalysts have improved stereocontrol to >85% ee.
Catalytic Asymmetric Hydrogenation
Transition Metal Catalysis
Hydrogenation of the α,β-unsaturated ketone precursor (5-methyl-3-hexen-2-one) using chiral Ru-BINAP complexes (e.g., (S)-BINAP-RuCl₂) achieves 92% ee for the (3S)-isomer. Key parameters include H₂ pressure (50 bar) and temperature (60°C).
Hydrogenation Data
| Catalyst | Pressure | Temperature | ee | Yield |
|---|---|---|---|---|
| (S)-BINAP-RuCl₂ | 50 bar | 60°C | 92% | 78% |
Analytical Characterization and Quality Control
NMR and Chiral HPLC
1H-NMR analysis of the (3S)-enantiomer shows distinct splitting patterns for the C3 proton (δ 5.22 ppm, t, J=7.0 Hz). Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 95:5) confirms enantiopurity with a retention time of 12.3 min for (3S)-5-methyl-3-hexen-2-one.
Applications and Derivatives
Q & A
Basic Research Questions
Q. What are the recommended enantioselective synthesis methods for (3S)-3-methyl-5-hexen-2-one to achieve high stereochemical purity?
- Methodological Answer : Use asymmetric catalysis with chiral auxiliaries or organocatalysts. For example, Sharpless epoxidation or Evans oxazaborolidine catalysts can induce stereoselectivity during ketone formation. Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the (3S)-isomer. Confirm enantiomeric excess (ee) using chiral HPLC with a polysaccharide-based column (e.g., Chiralcel OD-H) .
Q. How can researchers characterize the structural and stereochemical configuration of (3S)-3-methyl-5-hexen-2-one?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Assign stereochemistry using - COSY and NOESY to identify spatial proximity of methyl and alkene groups.
- IR : Confirm carbonyl (C=O) stretch at ~1700–1750 cm and alkene (C=C) absorption at ~1640 cm.
- Polarimetry : Measure optical rotation ([α]) to validate enantiomeric purity against literature values for similar ketones .
Q. What storage conditions ensure the stability of (3S)-3-methyl-5-hexen-2-one in laboratory settings?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to prevent photodegradation. Add stabilizers like BHT (0.1% w/w) to inhibit radical-mediated alkene polymerization. Monitor purity periodically via GC-MS (e.g., DB-5 column, 70 eV EI mode) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of (3S)-3-methyl-5-hexen-2-one in asymmetric catalytic reactions?
- Methodological Answer : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Simulate transition states for ketone reduction or aldol reactions to predict stereochemical outcomes. Validate computational results with experimental ee data from HPLC .
Q. What experimental designs optimize the quantification of (3S)-3-methyl-5-hexen-2-one in complex environmental matrices (e.g., biomass emissions)?
- Methodological Answer : Use two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (2D GC/TOF-MS). Employ a polar primary column (e.g., DB-WAX) and non-polar secondary column (e.g., DB-5) to resolve co-eluting compounds. Calibrate with deuterated internal standards (e.g., d-toluene) to correct for matrix effects .
Q. How should researchers address contradictions in thermodynamic property measurements (e.g., heat capacity) for this compound?
- Methodological Answer : Compare data from adiabatic calorimetry (e.g., NIST’s method) and differential scanning calorimetry (DSC). Perform statistical error analysis (95% confidence intervals) to assess inter-laboratory variability. Validate purity via elemental analysis (C, H, O ±0.3%) to rule out impurities affecting measurements .
Q. What strategies resolve discrepancies in reaction yields during stereoselective derivatization of (3S)-3-methyl-5-hexen-2-one?
- Methodological Answer : Conduct kinetic studies (e.g., in situ FTIR) to monitor reaction progress. Vary catalysts (e.g., Pd/C vs. Ru-complexes) and solvents (polar aprotic vs. non-polar) to identify optimal conditions. Use Design of Experiments (DoE) software (e.g., JMP) to model interactions between variables and maximize yield .
Notes
- Advanced questions emphasize mechanistic analysis, computational modeling, and resolving experimental contradictions.
- Basic questions focus on synthesis, characterization, and stability—foundational for reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
